2,8-Dichloro-5-methoxyquinoline
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Overview
Description
2,8-Dichloro-5-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H7Cl2NO It is a derivative of quinoline, which is a nitrogen-containing compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dichloro-5-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of 2-bromo-5-methoxyaniline with malonic acid using phosphorus oxychloride as a catalyst and solvent . Another method includes the reaction of chloro-2-nitrophenols with chloro-2-amino-phenol in the presence of hydrochloric acid, followed by the addition of methacrylaldehyde and glacial acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions in reaction kettles. For example, a mixture of chloro-2-nitrophenols and chloro-2-amino-phenol is stirred and heated to 90 degrees Celsius in the presence of hydrochloric acid. Methacrylaldehyde and glacial acetic acid are then added dropwise, followed by filtration and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,8-Dichloro-5-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted quinoline derivatives.
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Dihydroquinoline derivatives.
Scientific Research Applications
2,8-Dichloro-5-methoxyquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,8-Dichloro-5-methoxyquinoline involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the synthesis of nucleic acids. The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, leading to changes in cellular pathways .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyquinoline: A derivative with a methoxy group at the 5-position, known for its biological activities.
8-Hydroxyquinoline: A compound with a hydroxyl group at the 8-position, widely used for its antimicrobial properties.
Fluoroquinolines: Quinolines with fluorine atoms, known for their enhanced biological activities.
Uniqueness
2,8-Dichloro-5-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and biological activities
Properties
IUPAC Name |
2,8-dichloro-5-methoxyquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-8-4-3-7(11)10-6(8)2-5-9(12)13-10/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECREHAEQGJITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=NC2=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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